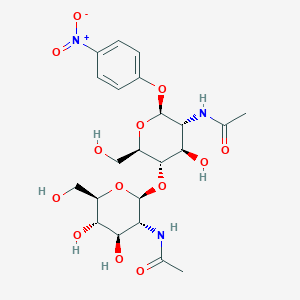
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Overview
Description
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a compound useful in organic synthesis . It has been used to measure the exochitinase activity of DOI, a novel protein from Chinese yam (Dioscorea opposita Thunb.) and exochitinase activity of ChiEn3 from Coprinopsis cinerea . It has also been used to determine the activity of a chitinolytic enzyme, N-acetyl-β-D-glucosaminidases .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is C22H31N3O13 . Its molecular weight is 545.49 .Physical And Chemical Properties Analysis
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a powder that is soluble in DMF (24.50-25.50 mg/mL). It should be stored at temperatures between 2-8°C .Scientific Research Applications
Detection and Characterization of Chitinases
pNP-chitobiose is used in the detection and characterization of chitinases and other chitin-modifying enzymes . Chitinases are enzymes that degrade chitin, a component of crustacean exoskeletons, diatoms, fungal cell walls, and squid pens . The degradation of chitin by these enzymes can facilitate the efficient production of specific chitin products .
Analysis of Chitinolytic Enzymes
The pNP-chitobiose and its analogs are well-established compounds for the analysis of chitinolytic enzymes, particularly N-acetyl-β-d . These compounds can be used to screen outgrown colonies on agar .
Industrial and Medical Uses of Chitin and Its Derivatives
Chitin and its derivatives have multiple industrial and medical uses . The demand for enzymes with new or desirable properties continues to grow as additional uses of chitin, chitooligosaccharides, and chitosan become apparent .
Production of Chitin-Derived Compounds
The activity of chitin-modifying enzymes has the potential to be exploited to produce chitin-derived compounds of commercial interest . The degradation of chitin results in the synthesis of carbon and nitrogen as derivative nutrient sources .
Health Benefits of Chitooligosaccharides
Chitooligosaccharides synthesized by chitin degradation have been shown to improve human health through their antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .
Agriculture and Environmental Applications
Chitinases have been extensively studied for their antifungal and insecticidal impacts, aiming to protect crops from phytopathogenic fungi and insects . In the environment, microbial chitinases play a vital role in the balance of the carbon and nitrogen ratio in the ecosystem .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFEVWOQMUQIE-MVEDJEFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on characterizing the Aeromonas caviae CB101 chitinase Chi1. Why is understanding the structure and function of this enzyme important?
A1: Chitinases are enzymes that break down chitin, a complex polysaccharide found in the cell walls of fungi and the exoskeletons of insects and crustaceans. Understanding how bacterial chitinases like Chi1 function can provide insights into:
Q2: The paper mentions the use of various substrates to study Chi1 activity, including 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside. What is the significance of using this specific compound?
A2: 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a chromogenic substrate, meaning that its breakdown by chitinase releases a colored product (4-nitrophenol) that can be easily measured spectrophotometrically. This allows researchers to quantify enzyme activity and determine kinetic parameters. While the paper doesn't explicitly mention using this specific compound, it highlights the use of p-nitrophenyl (pNP)‐chitobiose and pNP‐chitotriose, which are similar chromogenic substrates. These tools are invaluable for dissecting the catalytic mechanism and substrate specificity of enzymes like Chi1. []
Q3: How does the study's findings on the C-terminal module of Chi1 relate to its interaction with substrates like 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside?
A3: The study found that the C-terminal module of Chi1, specifically the putative chitin-binding domain (ChBD), plays a crucial role in binding to insoluble chitin and enhancing its hydrolysis. [] While 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a soluble substrate, understanding how Chi1 interacts with different regions of chitin polymers, as revealed by studying the ChBD, can provide insights into the enzyme's overall substrate recognition and processing mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





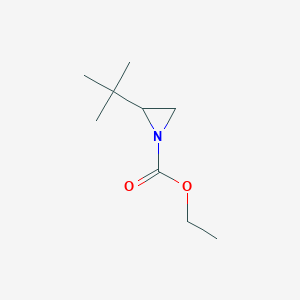



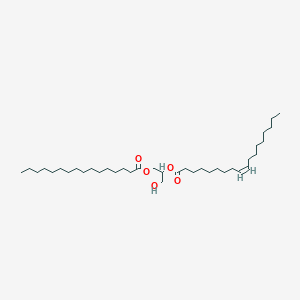
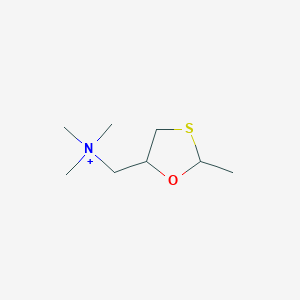
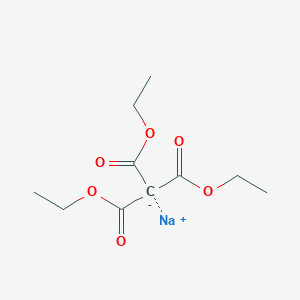

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)

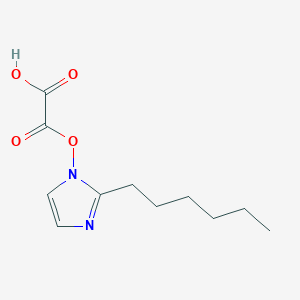
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)